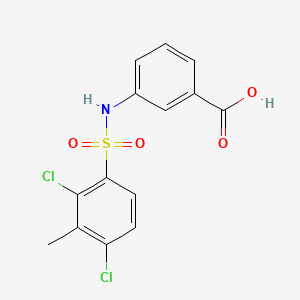

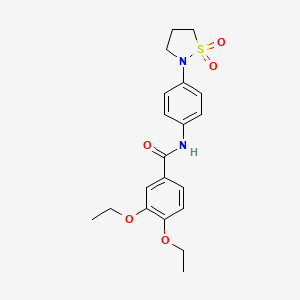

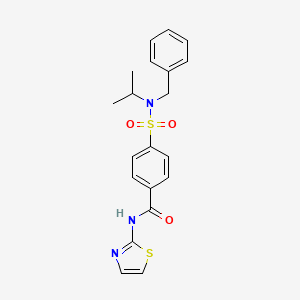

Methyl 2-(chroman-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(chroman-3-carboxamido)benzoate” likely refers to a compound that contains a chroman moiety, which is a common structure in many natural compounds and synthetic molecules . The chroman moiety is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(chroman-3-carboxamido)benzoate” are not available, chroman derivatives can be synthesized via a domino reaction catalyzed by modularly designed organocatalysts . This involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Wissenschaftliche Forschungsanwendungen

Crystal Engineering

One notable application is in the domain of crystal engineering, where variations of this compound have been used to study phase transitions under pressure. For instance, a study on "Methyl 2-(carbazol-9-yl)benzoate" demonstrated its unique crystallization behavior, undergoing a phase transition to a more efficiently packed structure under high pressure, highlighting its potential in designing materials with desired physical properties (Johnstone et al., 2010).

Organic Synthesis

In organic synthesis, "Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB)" has been identified as an efficient reagent for N-phthaloylation of amino acids and peptide derivatives, providing a racemization-free method with excellent yields. This highlights its utility in synthesizing complex organic molecules with high precision and minimal side reactions (Casimir et al., 2002).

Polymerization

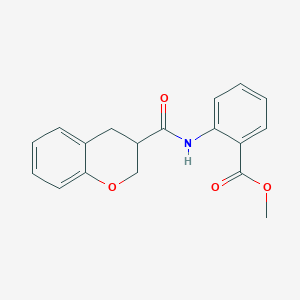

Moreover, the compound has been explored in the context of polymerization processes. For example, a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from "Methyl 2-(chroman-3-carboxamido)benzoate," was proposed as a photoiniferter. This compound showed promising results in initiating polymerization under UV irradiation, opening new avenues for developing light-sensitive polymeric materials (Guillaneuf et al., 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of "Methyl 2-(chroman-3-carboxamido)benzoate" have been synthesized and explored for their potential as inhibitors of cholinesterase enzymes. This research is significant for developing therapeutic agents for diseases characterized by cholinesterase malfunction, such as Alzheimer's disease (Kausar et al., 2021).

Material Science

Additionally, in material science, the compound's derivatives have been used to synthesize benzophenones and benzo[c]chromones, which are crucial intermediates in producing functional materials. This underscores the compound's role in synthesizing complex molecules for various applications, including electronics and photonics (Terzidis et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-9,13H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHXUZDATLKIAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chroman-3-carboxamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)

![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide](/img/structure/B2415412.png)

![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)